Lysyl-alanyl-alanine
Description
Lysyl-alanyl-alanine (Lys-Ala-Ala) is a tripeptide composed of the amino acids lysine (Lys), alanine (Ala), and alanine (Ala). Its molecular formula is C₁₃H₂₅N₅O₄, with a molecular weight of 339.37 g/mol. The lysine residue introduces a positively charged side chain (ε-amino group), which distinguishes it from other alanine-containing peptides. This structural feature may influence its solubility, stability, and biological interactions, such as enzyme binding or membrane permeability .
Properties
CAS No. |
33755-56-5 |
|---|---|
Molecular Formula |
C12H24N4O4 |
Molecular Weight |
288.34 g/mol |
IUPAC Name |
(2R)-2-[[(2R)-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C12H24N4O4/c1-7(10(17)16-8(2)12(19)20)15-11(18)9(14)5-3-4-6-13/h7-9H,3-6,13-14H2,1-2H3,(H,15,18)(H,16,17)(H,19,20)/t7-,8-,9+/m1/s1 |
InChI Key |
FZIJIFCXUCZHOL-HLTSFMKQSA-N |
SMILES |
CC(C(=O)NC(C)C(=O)O)NC(=O)C(CCCCN)N |
Isomeric SMILES |
C[C@H](C(=O)N[C@H](C)C(=O)O)NC(=O)[C@H](CCCCN)N |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)O)NC(=O)C(CCCCN)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
sequence |
KAA |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Lys-Ala-Ala lysyl-alanyl-alanine |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Charge and Solubility : Lys-Ala-Ala’s lysine residue enhances hydrophilicity compared to neutral peptides like Ala-Ala-Ala or DL-Ala-DL-Ala. This may improve solubility in aqueous environments .
- Biological Activity : Peptides with charged residues (e.g., lysine) are often used in drug delivery systems due to their ability to interact with cell membranes. In contrast, neutral peptides like Ala-Ala-Ala are typically used as enzyme substrates or model systems .
- Complexity : Longer peptides (e.g., Val-Cys-Cys-Gly-Ser-Ala) exhibit higher molecular weights and structural complexity, which may limit their stability or synthesis scalability compared to Lys-Ala-Ala .
2.2 Functional Comparison
- Enzyme Substrate Specificity: Lys-Ala-Ala’s lysine residue may make it a substrate for lysine-specific proteases (e.g., trypsin). In contrast, Ala-Ala-Ala is a common substrate for elastase or aminopeptidases .
- Applications in Biotechnology: Lys-Ala-Ala: Potential use in antimicrobial peptides (AMPs) due to lysine’s cationic properties, which disrupt bacterial membranes. Ala-Ala-Tyr-Ala-Ala: Tyrosine’s aromatic side chain enables UV detection in chromatographic analysis . Val-Cys-Cys-Gly-Ser-Ala: Disulfide bonds may confer structural rigidity, useful in peptide-based nanomaterials .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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